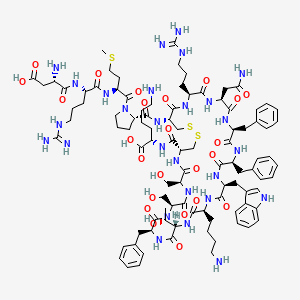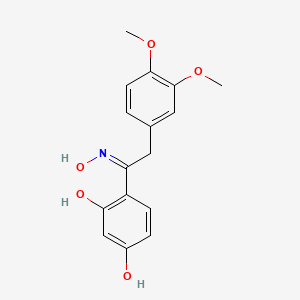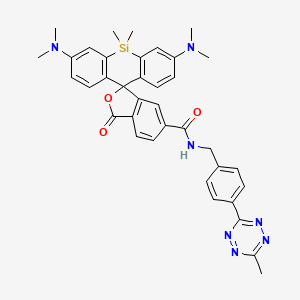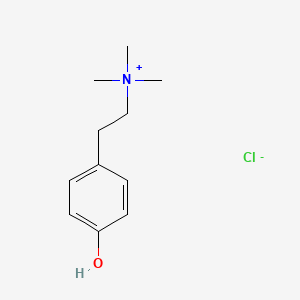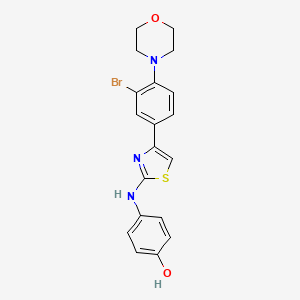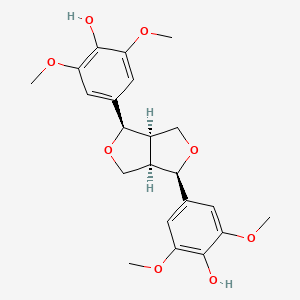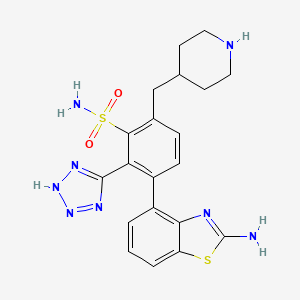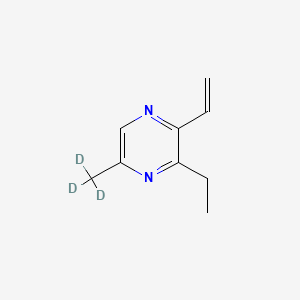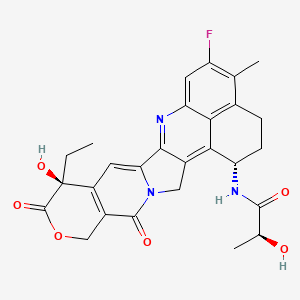
Deruxtecan 2-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deruxtecan 2-hydroxypropanamide involves multiple steps, including the preparation of the core structure and the attachment of functional groupsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization. The compound is then formulated into a stable form suitable for storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
Deruxtecan 2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may produce derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Deruxtecan 2-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its ability to bind to specific receptors on tumor cells, making it a valuable tool in cancer research.
Medicine: Explored as a potential therapeutic agent in targeted cancer therapies, particularly for tumors that overexpress certain receptors.
Industry: Utilized in the development of new drug formulations and delivery systems
Wirkmechanismus
Deruxtecan 2-hydroxypropanamide exerts its effects by specifically binding to receptors that are highly expressed in tumor cells. This binding triggers a series of molecular events that lead to the internalization of the compound into the tumor cells. Once inside the cells, the compound releases its cytotoxic payload, which interferes with the DNA replication process, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trastuzumab Deruxtecan: Another antibody-drug conjugate that targets HER2-positive cancer cells.
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide: A conjugate of a camptothecin-derived drug and a linker used for antibody-drug conjugates
Uniqueness
Deruxtecan 2-hydroxypropanamide is unique due to its high stability and specific binding affinity to tumor cell receptors. This makes it a promising candidate for targeted cancer therapies, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
Eigenschaften
Molekularformel |
C27H26FN3O6 |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
InChI-Schlüssel |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


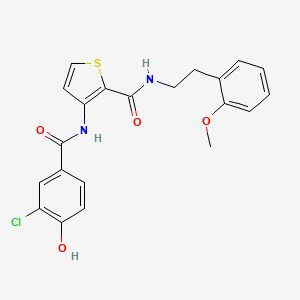
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
